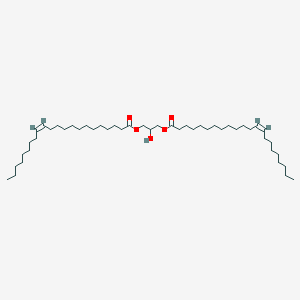
5-氯-8-甲氧基-2-四氢萘酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-methoxyl-2-tetralone: is an organic compound with the molecular formula C11H11ClO2 . It is a derivative of tetralone, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 8th position on the tetralone ring.
科学研究应用
Chemistry: 5-Chloro-8-methoxyl-2-tetralone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of medicinal compounds, particularly those targeting neurological disorders such as Parkinson’s disease .
Industry: In the industrial sector, 5-Chloro-8-methoxyl-2-tetralone is used in the production of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyl-2-tetralone typically involves the reduction of 1,6-dimethoxy benzene using sodium metal in an alcohol medium and an ammonia medium at a temperature between 15 and 35 degrees Celsius. The weight ratios of the reagents are crucial for the reaction’s success: anhydrous alcohol to 1,6-dimethoxy benzene (6.0-9.0:1), ammonia liquid to 1,6-dimethoxy benzene (0.05-0.4:1), and sodium metal to 1,6-dimethoxy benzene (0.7-1.2:1). The reduction time ranges from 35 to 48 hours .
Industrial Production Methods: Industrial production of 5-Chloro-8-methoxyl-2-tetralone follows similar synthetic routes but on a larger scale. The process is conducted in cleanroom environments to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-8-methoxyl-2-tetralone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
作用机制
The exact mechanism of action of 5-Chloro-8-methoxyl-2-tetralone is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors involved in neurological pathways. The compound’s effects are likely mediated through its interaction with these molecular targets, influencing biochemical pathways and cellular functions .
相似化合物的比较
8-Methoxy-2-tetralone: Lacks the chlorine atom at the 5th position.
5-Chloro-2-tetralone: Lacks the methoxy group at the 8th position.
2-Methyl-1-tetralone: Substituted with a methyl group instead of a chlorine or methoxy group.
Uniqueness: 5-Chloro-8-methoxyl-2-tetralone is unique due to the presence of both a chlorine atom and a methoxy group on the tetralone ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
属性
IUPAC Name |
5-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGBVYIWWOBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(=O)CCC2=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570728 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136949-71-8 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
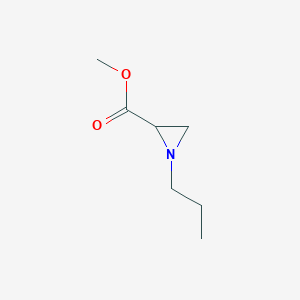
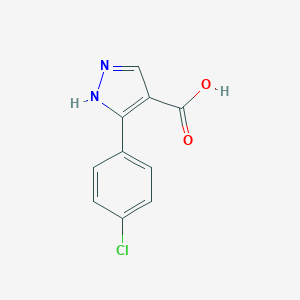

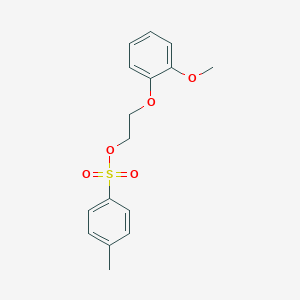
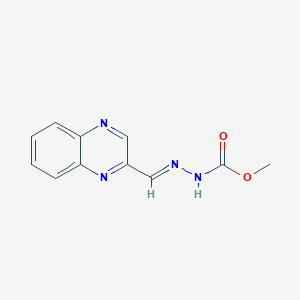

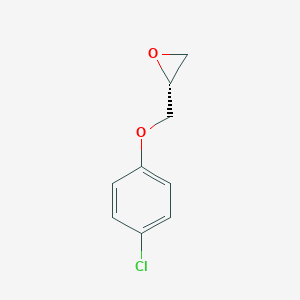

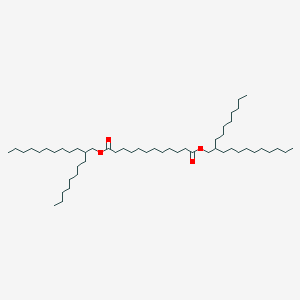
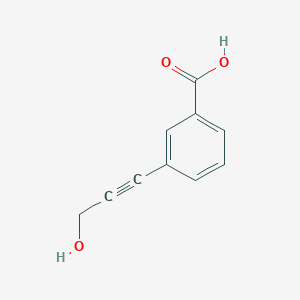
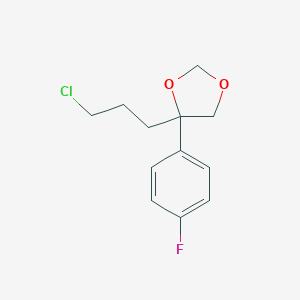
![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)

